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Compound of Interest

Compound Name: SirReall-O-propargyl!

Cat. No.: B2704429

Audience: Researchers, scientists, and drug development professionals.

Introduction: SirReall is a potent and selective inhibitor of Sirtuin 2 (Sirt2), a member of the
NAD+*-dependent protein deacetylase family.[1][2] Sirtuins are crucial regulators of various
cellular processes, including metabolism, cell cycle, and stress response, making them
attractive targets for therapeutic development.[3][4][5] SirReall functions by locking Sirt2 in an
open, inactive conformation. To fully understand the cellular impact of SirReall and validate its
on-target and potential off-target effects, it is essential to identify its direct protein interactors
within the complex cellular environment.

This application note details a chemical proteomics workflow for the identification and
quantification of proteins that interact with SirReall. The strategy employs a chemically
modified version of the inhibitor, SirReall-O-propargyl, which features a bioorthogonal alkyne
handle. This handle allows for the covalent attachment of a biotin tag via copper-catalyzed
azide-alkyne cycloaddition (CUAAC), a highly specific "click chemistry" reaction. The
biotinylated protein complexes are then enriched using affinity purification and subsequently
identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This powerful methodology provides a robust platform for target validation, off-target profiling,
and elucidating the mechanism of action of small molecule inhibitors.

Sirtuin 2 Signaling Context
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Sirtuin 2 (Sirt2) is a predominantly cytoplasmic deacetylase that targets both histone and non-
histone proteins. Its activity is dependent on the cellular cofactor NAD*. Sirt2 plays a significant
role in various cellular pathways, including the regulation of cytoskeletal dynamics through the
deacetylation of a-tubulin, cell cycle progression, and metabolic control. The inhibitor SirReall
provides a tool to probe these functions by selectively blocking Sirt2's catalytic activity.
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Caption: Sirtuin 2 (Sirt2) signaling pathway and point of inhibition by SirReall.

Experimental Workflow

The overall experimental strategy involves treating cells with the SirReall-O-propargyl probe,
followed by a series of biochemical and analytical steps to isolate and identify interacting
proteins. This workflow is designed to distinguish specific interactors from non-specific
background proteins through quantitative comparison with control experiments.
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1. Cell Treatment
Treat cells with SirReall-O-propargyl
and DMSO (vehicle control).

Y

2. Cell Lysis
Harvest and lyse cells under
native conditions.

Y

3. Click Chemistry
Add Azide-Biotin to covalently
label probe-bound proteins.

Y

4. Affinity Purification
Enrich biotinylated proteins using
streptavidin-coated magnetic beads.

Y

5. On-Bead Digestion
Wash beads extensively and digest
bound proteins with trypsin.

Y

6. LC-MS/MS Analysis
Analyze the resulting peptides
by high-resolution mass spectrometry.

Y

7. Data Analysis
Identify and quantify proteins.
Determine specific interactors.

Click to download full resolution via product page

Caption: Workflow for affinity purification-mass spectrometry (AP-MS) of SirReall interactors.

Detailed Experimental Protocols
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Protocol 1: Cell Culture and Treatment

e Culture human cell lines (e.g., HeLa or HEK293T) in DMEM supplemented with 10% FBS
and 1% penicillin-streptomycin at 37°C in a 5% COz2 incubator.

e Seed cells in 15 cm dishes and grow to 80-90% confluency.

o For each experimental condition (SirReall-O-propargyl and vehicle control), prepare at
least three biological replicates.

o Treat cells with a final concentration of 10 uM SirReall-O-propargyl (or an equivalent
volume of DMSO for control) for 4 hours.

Protocol 2: Cell Lysis and Protein Extraction

» Aspirate the media and wash the cells twice with ice-cold PBS.

e Scrape the cells into 1 mL of ice-cold Lysis Buffer (50 mM Tris-HCI pH 7.5, 150 mM NacCl,
1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails).

 Incubate the cell suspension on ice for 30 minutes with gentle vortexing every 10 minutes.
o Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

o Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration
using a BCA Protein Assay. Normalize all samples to a concentration of 2 mg/mL.

Protocol 3: Bioorthogonal Labeling (Click Chemistry)

This protocol is based on the copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC) reaction.

e To 1 mg of protein lysate (500 uL at 2 mg/mL), add the following click chemistry reagents in
order:

[¢]

10 pL of 10 mM Azide-PEGS3-Biotin (final concentration 200 uM).

[e]

20 pL of 20 mM TCEP (final concentration 400 puM, freshly prepared).

o

10 pL of 10 mM TBTA ligand (final concentration 200 pM).
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o 10 pL of 10 mM CuSOea (final concentration 200 pM).

e Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
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Caption: Click chemistry reaction for biotinylating the SirReall-O-propargyl probe complex.

Protocol 4: Affinity Purification

o Equilibrate 50 pL of high-capacity streptavidin magnetic beads per sample by washing three
times with Lysis Buffer.

o Add the click-labeled lysate to the equilibrated beads and incubate for 2 hours at 4°C with
end-over-end rotation.

o Pellet the beads using a magnetic stand and discard the supernatant.
e Wash the beads sequentially with:
o 1 mL of Lysis Buffer (twice).

1 mL of 1% SDS in PBS.

[¢]

[e]

1 mL of 8 M urea in 200 mM Tris-HCI, pH 8.0.

o

1 mL of 20% acetonitrile in 200 mM Tris-HCI, pH 8.0.

[¢]

1 mL of 50 mM ammonium bicarbonate (twice).

Protocol 5: On-Bead Digestion
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Resuspend the washed beads in 100 uL of digestion buffer (50 mM ammonium bicarbonate,
1 M urea).

Add 10 mM DTT and incubate for 30 minutes at 37°C to reduce disulfide bonds.

Cool to room temperature and add 20 mM iodoacetamide. Incubate for 30 minutes in the
dark to alkylate cysteine residues.

Add sequencing-grade trypsin to a final enzyme-to-protein ratio of 1:50.
Incubate overnight at 37°C with shaking.

Collect the supernatant containing the digested peptides. Elute any remaining peptides from
the beads with 50 pL of 0.1% formic acid.

Pool the supernatant and elution fractions. Desalt the peptides using a C18 StageTip.

Protocol 6: LC-MS/MS Analysis

o Resuspend the desalted peptides in 0.1% formic acid.

Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled with a
nano-LC system.

Separate peptides on a C18 column using a 120-minute gradient of increasing acetonitrile
concentration.

Operate the mass spectrometer in data-dependent acquisition (DDA) mode, acquiring one
full MS scan followed by MS/MS scans of the 20 most intense precursor ions.

Protocol 7: Quantitative Proteomic Data Analysis

e Process the raw MS data using a software platform like MaxQuant or Proteome Discoverer.

e Search the MS/MS spectra against a human UniProt database to identify peptides and
proteins.
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o Perform label-free quantification (LFQ) to determine the relative abundance of each protein
across all samples.

» Import the protein quantification results into a data analysis environment (e.g., Perseus or
R).

« Filter out contaminants and reverse hits. Log2-transform the LFQ intensities.

o Perform statistical analysis (e.g., a two-sample t-test) to identify proteins that are significantly
enriched in the SirReall-O-propargyl samples compared to the DMSO controls.

Data Presentation: Quantitative Analysis of
Interactors

The primary goal of the quantitative analysis is to identify proteins that are significantly
enriched upon treatment with the SirReall-O-propargyl probe. The results are typically
presented in a table, ranking proteins by their statistical significance and fold-change
enrichment.

Table 1: Top Enriched Proteins in SirReal1-O-propargyl Pulldown.
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Protein ID Logz(Fold Lo
. Gene Name p-value Description

(UniProt) Change)
Sirtuin 2. NAD-
dependent
protein

Q9Y6N7 SIRT2 6.8 1.2e-6 deacetylase.
The intended
target of
SirReall.

Tubulin beta

chain. A known

substrate of
P68363 TUBB 4.5 3.5e-5

Sirt2, involved in

microtubule

dynamics.

Tubulin alpha-1A

chain. A primary
P06733 TubalA 4.3 5.1e-5 _

deacetylation

target of Sirt2.

Mitotic

checkpoint
Q13547 BUB3 3.9 9.8e-5 protein BUB3.

Involved in cell

cycle regulation.

26S proteasome

regulatory
P62308 PSMC3 35 1.4e-4 subunit 6A.

Component of

the proteasome.

| P35908 | HSP90AAL | 3.2 | 2.1e-4 | Heat shock protein HSP 90-alpha. Molecular chaperone. |

Note: This table presents example data for illustrative purposes. Actual results may vary based
on cell type and experimental conditions.
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Conclusion

The described chemical proteomics workflow provides a powerful and specific method for
identifying the cellular interaction partners of the Sirt2 inhibitor, SirReall. By combining a
bioorthogonal chemical probe with affinity purification and high-resolution mass spectrometry,
this approach enables robust target validation and can uncover novel protein-protein
interactions. The quantitative data generated is crucial for distinguishing specific interactors
from non-specific background, offering valuable insights into the biological functions and
potential therapeutic applications of sirtuin modulators. This methodology is broadly applicable
to the study of other small molecule-protein interactions, facilitating drug discovery and
chemical biology research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2704429?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2704429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

